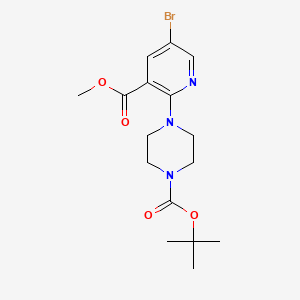

tert-Butyl 4-(5-bromo-3-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate

Descripción

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical framework of heterocyclic chemistry, which has its roots in the nineteenth century when pioneering chemists first began isolating and characterizing nitrogen-containing ring systems. The historical trajectory of heterocyclic chemistry began in earnest during the 1800s, with several landmark discoveries that would eventually lead to the sophisticated compounds available today. The foundation for understanding pyridine-containing compounds was established when Thomas Anderson first isolated pyridine in 1849 from the oil obtained through high-temperature heating of animal bones, describing it as a colorless liquid with unpleasant odor that was highly soluble in water. This early work set the stage for the systematic study of nitrogen heterocycles that would prove fundamental to pharmaceutical development.

The structural elucidation of pyridine occurred decades after its initial discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 suggesting that the structure of pyridine was derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This crucial insight provided the theoretical foundation for understanding how pyridine rings could be incorporated into more complex molecular architectures. The first synthesis of pyridine derivatives was achieved in 1881 by Arthur Rudolf Hantzsch, whose synthetic methodology, known as the Hantzsch pyridine synthesis, established fundamental principles for constructing pyridine-containing compounds that remain relevant to contemporary pharmaceutical chemistry. The Hantzsch synthesis typically employed a mixture of beta-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor, producing substituted pyridine derivatives that could serve as precursors to more complex molecules.

The evolution of piperazine chemistry followed a parallel trajectory, with the recognition that piperazine rings could serve as versatile scaffolds for pharmaceutical applications. The synthesis of tert-butoxycarbonyl-protected piperazines became particularly important as pharmaceutical chemists recognized the value of protecting group strategies in complex molecule synthesis. Modern synthetic approaches to compounds like this compound build upon these historical foundations, employing sophisticated methodologies that allow for precise control over molecular architecture and functional group placement. The development of efficient synthetic routes to N-Boc piperazine derivatives has been particularly significant, with recent methods achieving yields exceeding 94% through optimized reaction conditions.

The contemporary understanding of heterocyclic compounds reveals that among the approximately 20 million chemical compounds identified by the end of the second millennium, more than two-thirds are fully or partially aromatic, and approximately half are heterocycles. This statistical reality underscores the fundamental importance of heterocyclic chemistry in modern chemical science and pharmaceutical development. The specific combination of pyridine and piperazine rings in this compound represents a sophisticated example of how historical insights into heterocyclic chemistry have been leveraged to create complex molecular architectures with potential therapeutic applications.

Role as a Versatile Building Block in Medicinal Chemistry

This compound functions as an exceptionally versatile building block in medicinal chemistry, owing to its unique combination of structural features that enable diverse chemical transformations and biological interactions. The compound's utility stems from its incorporation of a pyridine ring system, which has been recognized as a crucial heterocyclic scaffold in pharmaceutical development, with the pyridine nucleus having afforded 7000 existing drug candidates with medicinally important attributes. The nitrogen atom in the pyridine ring possesses a non-bonding electron pair that participates in hydrogen bonding with druggable receptors and significantly enhances the pharmacokinetic properties of drugs, making pyridine-containing derivatives integral components of modern pharmaceutical design.

The molecular architecture of this compound incorporates several strategically positioned functional groups that enhance its utility as a building block. The bromine substituent at the 5-position of the pyridine ring provides a reactive site for cross-coupling reactions, enabling the introduction of diverse substituents through palladium-catalyzed methodologies. The methoxycarbonyl group at the 3-position offers additional reactivity and can serve as a precursor to carboxylic acid functionality or be transformed through various chemical manipulations. The tert-butoxycarbonyl protecting group on the piperazine nitrogen provides stability during synthetic transformations while allowing for selective deprotection when required for further functionalization.

Chemical property analysis reveals that this compound exhibits characteristics that make it suitable for pharmaceutical applications. The compound demonstrates a melting point range of 122-124°C and a predicted boiling point of 484.9±45.0°C, indicating thermal stability appropriate for synthetic manipulations. The predicted density of 1.393±0.06 g/cm³ and a predicted pKa value of 4.02±0.39 suggest favorable physicochemical properties for biological activity. These parameters are crucial for understanding the compound's behavior in biological systems and its potential for optimization in drug development programs.

Table 1: Chemical Properties of this compound

The strategic importance of this compound in medicinal chemistry is further highlighted by its relationship to successful pharmaceutical development programs. Research has demonstrated that pyridine-containing heterocycles constitute a major part of drugs approved in the past decade, with essential drugs possessing a pyridine core ring including proton pump inhibitors, calcium channel blockers, kinase inhibitors, and antiviral agents. The specific structural features of this compound position it as a valuable intermediate for accessing similar pharmaceutical targets through systematic structure-activity relationship studies.

The compound's role as a building block is exemplified by its incorporation into drug discovery programs targeting various therapeutic areas. The presence of both pyridine and piperazine rings provides multiple sites for biological interaction, while the substituent pattern allows for fine-tuning of pharmacological properties through medicinal chemistry optimization. The bromine atom serves as a versatile handle for introducing diverse substituents that can modulate binding affinity, selectivity, and pharmacokinetic properties. Contemporary pharmaceutical research has shown that systematic modification of such building blocks can lead to the identification of potent and selective therapeutic agents with improved efficacy and safety profiles.

Table 2: Structural Features and Their Pharmaceutical Significance

| Structural Feature | Location | Pharmaceutical Significance |

|---|---|---|

| Pyridine Ring | Core scaffold | Enhanced water solubility, hydrogen bonding capability, receptor interaction |

| Piperazine Ring | Core scaffold | Conformational flexibility, improved pharmacokinetics, reduced toxicity |

| Bromine Substituent | 5-Position of pyridine | Cross-coupling reactions, structure-activity relationship optimization |

| Methoxycarbonyl Group | 3-Position of pyridine | Ester functionality for prodrug approaches, metabolic modification |

| tert-Butoxycarbonyl Group | Piperazine nitrogen | Protecting group strategy, synthetic versatility |

| Combined Architecture | Overall structure | Multi-target engagement, optimized drug-like properties |

Propiedades

IUPAC Name |

tert-butyl 4-(5-bromo-3-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)13-12(14(21)23-4)9-11(17)10-18-13/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCDALHJYLXODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651405 | |

| Record name | tert-Butyl 4-[5-bromo-3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-22-3 | |

| Record name | tert-Butyl 4-[5-bromo-3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling reactions between a halogenated pyridine derivative and a Boc-protected piperazine. The key synthetic steps are:

- Starting with 5-bromo-3-(methoxycarbonyl)pyridin-2-yl halide (commonly 5-bromo-2-chloropyridine derivative).

- Reacting with tert-butyl piperazine-1-carboxylate under basic conditions.

- Using palladium catalysts for coupling to improve yields and selectivity.

Detailed Reaction Conditions

| Step | Reagents & Catalysts | Solvent | Base | Temperature | Time | Yield (%) | Purification |

|---|---|---|---|---|---|---|---|

| Coupling of 5-bromo-3-(methoxycarbonyl)pyridin-2-yl halide with tert-butyl piperazine-1-carboxylate | Pd(OAc)₂, BINAP or Pd(PPh₃)₄ | DMF or 1,4-dioxane | Cs₂CO₃ or K₂CO₃ | Reflux (100-110°C) | 4-12 h | 78-88.7 | Silica gel column chromatography (DCM:MeOH gradients) |

| Alternative SNAr reaction | None (direct nucleophilic substitution) | DMF or THF | K₂CO₃ or Na₂CO₃ | Reflux | 6-12 h | 70-85 | Recrystallization or extraction |

The reaction is typically conducted under anhydrous and inert atmosphere conditions (e.g., nitrogen) to prevent side reactions.

Industrial Scale Considerations

Industrial synthesis follows similar routes but optimizes parameters such as reagent stoichiometry, solvent volumes, and reaction time to maximize yield and purity. Industrial-grade reagents and solvents are used, and purification often involves crystallization and large-scale chromatography. Quality control includes NMR, mass spectrometry, and HPLC analysis to ensure batch consistency.

Mechanistic and Analytical Insights

Reaction Mechanism

The key step involves nucleophilic attack by the piperazine nitrogen on the activated pyridine ring bearing a leaving group (usually chlorine). The Boc group on the piperazine nitrogen protects it from unwanted side reactions and facilitates selective substitution at the 4-position of the piperazine ring.

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can also be employed to form the C-N bond, especially when direct SNAr is inefficient due to electronic or steric factors.

Characterization Methods

| Technique | Key Observations | Purpose |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | - δ 1.46 ppm (tert-butyl, 9H, s) - δ 3.50–3.70 ppm (piperazine N–CH₂, multiplet) - δ 8.30–8.80 ppm (pyridine protons, doublets) |

Confirm chemical structure and purity |

| Mass Spectrometry (MS) | Molecular ion peak at m/z = 400.27 (M+) | Molecular weight confirmation |

| Melting Point | 90–92 °C | Purity and identity check |

| X-ray Crystallography | Piperazine ring in chair conformation; dihedral angle between pyridine and piperazine 45–60° | Molecular conformation and stereochemistry |

These methods validate the successful synthesis and structural integrity of the compound.

Optimization and Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation has been applied to reduce reaction times significantly (e.g., from 12 h to 3 h) while maintaining or improving yields above 90%. This technique enhances reaction kinetics and energy efficiency.

Transition Metal-Catalyzed Diversification

The bromine substituent on the pyridine ring serves as a handle for further functionalization via:

- Suzuki-Miyaura Coupling : Replacing bromine with aryl or heteroaryl groups using Pd(PPh₃)₄ and boronic acids.

- Buchwald-Hartwig Amination : Introducing amine substituents using Pd₂(dba)₃ and Xantphos ligands.

These methods enable structural diversification for drug development.

Troubleshooting and Data Reconciliation

To resolve discrepancies in reported yields or reaction outcomes:

- Verify purity and identity of starting materials (e.g., isomeric halopyridines).

- Monitor reaction progress by TLC or LC-MS.

- Adjust base equivalents and solvent choice to optimize reactivity and selectivity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| SNAr Reaction | 5-bromo-2-chloropyridine, tert-butyl piperazine-1-carboxylate, K₂CO₃ | DMF, reflux 6-12 h | 70-85 | Simple, no catalyst needed | Longer reaction time, moderate yield |

| Pd-Catalyzed Coupling | Pd(OAc)₂, BINAP, Cs₂CO₃ | DMF or dioxane, reflux 4-12 h | 78-88.7 | Higher yield, selectivity | Requires catalyst, cost |

| Microwave-Assisted | Same as Pd-catalyzed | Microwave, 100°C, 3 h | >90 | Fast, energy efficient | Requires microwave reactor |

| Industrial Scale | Optimized Pd-catalyzed or SNAr | Larger scale, controlled parameters | 80-90 | Scalable, reproducible | Requires process optimization |

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-(5-bromo-3-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form various derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.

Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or chromium trioxide are employed.

Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to tert-butyl 4-(5-bromo-3-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate exhibit potential antidepressant and anxiolytic effects. The piperazine moiety is known for its activity in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .

Anticancer Activity

The brominated pyridine derivatives have been studied for their anticancer properties. The presence of the methoxycarbonyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapeutics . Preliminary studies have shown that such compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further exploration.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various modifications, facilitating the synthesis of more complex molecules . This property is particularly valuable in the development of new pharmaceuticals where structural diversity is essential.

Reagent in Coupling Reactions

The compound can act as a reagent in coupling reactions, particularly in the formation of amide bonds and other carbon-nitrogen linkages, which are fundamental in constructing biologically active molecules . This application is critical for synthesizing peptide-based drugs and other bioactive compounds.

Targeting Protein Interactions

In biological research, this compound has been utilized to study protein-ligand interactions. Its ability to bind selectively to certain proteins makes it a valuable tool for probing biological pathways and understanding disease mechanisms .

Drug Discovery Platforms

The compound's profile makes it suitable for high-throughput screening assays aimed at identifying new drug candidates. Its stability and solubility characteristics are advantageous for use in various biological assays, including enzyme inhibition studies and receptor binding assays .

Case Studies

Case Study 1: Antidepressant Activity Evaluation

A study evaluating the antidepressant activity of piperazine derivatives demonstrated that modifications to the tert-butyl group significantly affected the pharmacological profile of the compounds tested. The study highlighted how structural variations could enhance efficacy while reducing side effects associated with traditional antidepressants .

Case Study 2: Synthesis of Novel Anticancer Agents

Research focused on synthesizing novel anticancer agents based on brominated pyridine derivatives found that introducing methoxycarbonyl groups improved cytotoxicity against various cancer cell lines. The findings suggest a promising avenue for developing targeted cancer therapies utilizing this compound as a core structure .

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(5-bromo-3-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogs:

Key Findings:

Electronic Effects :

- The methoxycarbonyl group in the target compound increases electron-withdrawing character, activating the pyridine ring for nucleophilic substitution at the 5-bromo position .

- Pyrimidine analogs (e.g., 221050-89-1) exhibit stronger electron deficiency, favoring charge-transfer interactions .

Solubility and Reactivity :

- Hydroxyl-substituted analogs (1211542-18-5) show higher aqueous solubility but lower stability under oxidative conditions .

- Fluorinated derivatives (501126-13-2) balance lipophilicity and metabolic stability, making them preferred in pharmacokinetic optimization .

Synthetic Utility :

- Bromine in the target compound enables cross-coupling reactions (e.g., with boronic acids in Suzuki reactions), as demonstrated in and .

- Ferrocene-containing analogs (3r) require specialized purification due to metal coordination but offer unique applications in catalysis .

Biological Relevance: The methylaminomethyl group in 946409-15-0 enhances interaction with biological targets (e.g., enzymes or receptors) through H-bonding and van der Waals forces . The target compound’s ester group can be hydrolyzed to a carboxylic acid, enabling prodrug strategies .

Actividad Biológica

tert-Butyl 4-(5-bromo-3-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate is a synthetic compound with the molecular formula C16H22BrN3O4. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with various biological targets and pathways.

The compound exhibits the following chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 400.27 g/mol |

| Melting Point | 90-92°C |

| Density | 1.393 g/cm³ |

| pKa | 4.02 ± 0.39 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The piperazine moiety is known for its versatility in drug design, often serving as a pharmacophore that enhances binding affinity to target proteins.

Target Interactions

Research indicates that this compound can modulate the activity of various kinases, particularly those involved in cancer pathways. For instance, it has shown potential as an inhibitor of specific receptor tyrosine kinases, which play a critical role in tumor growth and metastasis.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

- Inhibition of Kinases : In vitro assays demonstrated that this compound inhibits mutant forms of protein tyrosine kinases, such as KIT and PDGFRA, which are implicated in certain cancers. The half-maximal inhibitory concentration (IC50) values for these interactions were found to be in the low nanomolar range, indicating potent activity against these targets .

- Cell Viability Assays : In cell line studies, treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines expressing high levels of the aforementioned kinases. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

- Pharmacokinetics : Pharmacokinetic profiles established in mouse models revealed favorable absorption and distribution characteristics, with a notable brain penetration ratio, suggesting potential for central nervous system activity .

Case Studies

Case Study 1: Cancer Therapeutics

In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound as a therapeutic agent against gastrointestinal stromal tumors (GIST). The study highlighted that this compound significantly inhibited tumor growth in xenograft models through its action on PDGFRA mutations .

Case Study 2: Neurological Applications

Another investigation focused on the potential neuroprotective effects of this compound. It was found to enhance neurogenesis and reduce neuroinflammation in animal models of neurodegenerative diseases, indicating its versatility beyond oncology .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | IC50 (nM) | Target |

|---|---|---|

| tert-Butyl 4-(6-bromopyrimidin-2-yl)piperazine-1-carboxylate | 50 | PDGFRA |

| tert-Butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | 200 | KIT |

| This compound | <10 | KIT, PDGFRA |

This table illustrates that this compound exhibits superior potency against key cancer-related targets compared to structurally similar compounds.

Q & A

Q. What strategies are used to design bioactive derivatives of this compound?

- Methodological Answer :

- Functionalization :

- Replace methoxycarbonyl with amides or hydrazides for protease inhibition studies .

- Introduce fluorinated groups (e.g., CF₃) to enhance metabolic stability .

- Biological Screening : Use SPR or fluorescence polarization assays to evaluate binding to kinase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.